molecular formula C22H17NO2 B5752236 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline

1-(naphtho[2,1-b]furan-1-ylacetyl)indoline

Cat. No. B5752236
M. Wt: 327.4 g/mol
InChI Key: MZXNHVLLBDQCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(naphtho[2,1-b]furan-1-ylacetyl)indoline, also known as NFAI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NFAI is a heterocyclic compound that consists of a naphthofuran ring fused with an indoline ring. The compound has shown promising results in scientific research, particularly in the fields of neuroscience, cancer research, and drug discovery.

Mechanism of Action

The mechanism of action of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline varies depending on the specific application. In neuroscience, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline acts as a dopamine transporter inhibitor, preventing the reuptake of dopamine into presynaptic neurons and leading to increased dopamine levels in the synaptic cleft. In cancer research, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects:
1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroscience, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has been shown to increase dopamine levels in the brain, leading to improved motor function and reduced symptoms of Parkinson's disease. In cancer research, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline in lab experiments is its relative ease of synthesis and purification. Additionally, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has shown promising results in various fields of scientific research, making it an attractive option for researchers looking to study the compound's properties. However, one limitation of using 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline in lab experiments is its potential toxicity, as high concentrations of the compound have been shown to induce cell death in certain cell types.

Future Directions

There are numerous potential future directions for the study of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline. In neuroscience, further research could focus on the development of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline-based drugs for the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, research could also investigate the neuroprotective effects of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline in other neurological disorders, such as Alzheimer's disease and multiple sclerosis.
In cancer research, future directions could focus on the development of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline-based anticancer drugs, as well as the use of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline as a fluorescent probe for cancer imaging. Additionally, research could also investigate the potential use of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Overall, the study of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has shown promising results in various fields of scientific research, and further investigation of the compound's properties could lead to the development of new and innovative treatments for a variety of diseases and disorders.

Synthesis Methods

The synthesis of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline involves the reaction of 2-acetylnaphtho[2,1-b]furan with indoline in the presence of a Lewis acid catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline as the final product. The synthesis of 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline is a relatively simple and efficient process, making it an attractive option for researchers looking to study the compound's properties.

Scientific Research Applications

1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has been shown to act as a potent and selective inhibitor of the dopamine transporter, making it a potential candidate for the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
In cancer research, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs. Furthermore, 1-(naphtho[2,1-b]furan-1-ylacetyl)indoline has also been investigated for its potential use as a fluorescent probe for cancer imaging, as it has been shown to selectively bind to cancer cells and emit a strong fluorescence signal.

properties

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c24-21(23-12-11-16-6-2-4-8-19(16)23)13-17-14-25-20-10-9-15-5-1-3-7-18(15)22(17)20/h1-10,14H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXNHVLLBDQCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=COC4=C3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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